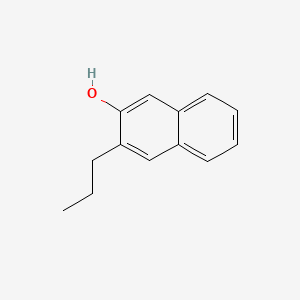

3-Propylnaphthalen-2-ol

Description

3-Propylnaphthalen-2-ol is a naphthol derivative featuring a hydroxyl group at the 2-position of the naphthalene ring and a propyl substituent at the 3-position. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and chemical research. According to CymitQuimica, it is commercially available in 50 mg (€860.00) and 500 mg (€2,577.00) quantities, reflecting its specialized use and synthesis complexity .

Properties

IUPAC Name |

3-propylnaphthalen-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O/c1-2-5-12-8-10-6-3-4-7-11(10)9-13(12)14/h3-4,6-9,14H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFOZQFTXJVIQFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=CC=CC=C2C=C1O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162765 | |

| Record name | 2-Naphthol, 3-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14461-81-5 | |

| Record name | 2-Naphthol, 3-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014461815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthol, 3-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Propylnaphthalen-2-ol typically involves the alkylation of naphthalen-2-ol. One common method is the Friedel-Crafts alkylation, where naphthalen-2-ol reacts with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Propylnaphthalen-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form 3-propylnaphthalene.

Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products Formed:

Oxidation: 3-Propylnaphthalene-2-one or 3-propylnaphthalene-2-carboxylic acid.

Reduction: 3-Propylnaphthalene.

Substitution: Halogenated derivatives such as 3-propyl-2-bromonaphthalene.

Scientific Research Applications

The compound 3-Propylnaphthalen-2-ol is a polycyclic aromatic compound that has garnered attention in various scientific research applications due to its unique chemical properties and potential biological activities. This article will explore its applications in different fields, including medicinal chemistry, materials science, and environmental studies, supported by relevant data and case studies.

Medicinal Chemistry

This compound has shown potential as a pharmacological agent :

- Antioxidant Activity : Research indicates that compounds with naphthalene structures can exhibit antioxidant properties, which are crucial in preventing oxidative stress-related diseases.

- Antimicrobial Properties : Studies have suggested that derivatives of naphthalene possess antimicrobial effects, making them candidates for developing new antibiotics.

Case Study: Antioxidant Properties

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of naphthalenol exhibited significant free radical scavenging activity, suggesting potential therapeutic applications in treating oxidative stress-related conditions .

Materials Science

In materials science, this compound is explored for its role in developing organic materials :

- Polymer Additives : It can be used as an additive to enhance the thermal and mechanical properties of polymers.

- Organic Photovoltaics : The compound's electronic properties make it suitable for use in organic solar cells.

This compound is also relevant in environmental research:

- Biodegradation Studies : Its degradation pathways can be studied to understand the environmental impact of polycyclic aromatic hydrocarbons (PAHs).

Case Study: Biodegradation

Research conducted on the biodegradation of PAHs indicated that certain microorganisms could effectively degrade this compound, highlighting its environmental significance .

Mechanism of Action

The mechanism of action of 3-Propylnaphthalen-2-ol is primarily based on its ability to interact with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the hydrophobic naphthalene ring can interact with lipid membranes. These interactions can influence the compound’s biological activity, including its antimicrobial and antifungal effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

To contextualize 3-Propylnaphthalen-2-ol’s properties and applications, a systematic comparison with structurally analogous compounds is provided below.

Structural and Functional Comparisons

Key Observations:

The dihydroquinoline derivative (2,2-Dimethyl-1,2-dihydroquinoline hydrochloride) is a nitrogen-containing heterocycle, enabling distinct electronic properties for catalysis or ligand design . Substitution patterns (e.g., thiophene in compounds) significantly alter biological activity, as seen in pharmaceutical impurities related to drospirenone/ethinyl estradiol .

Cost and Accessibility :

- This compound is priced higher than its counterparts in , likely due to synthetic challenges in introducing the propyl group while retaining regioselectivity .

Regulatory Status :

Research Findings and Implications

- In contrast, this compound’s role as a synthetic precursor may necessitate similar purity controls in drug development.

- Fragrance vs. Synthesis: The tolyl-propanol derivative () exemplifies how alkyl-aromatic alcohols are optimized for stability and volatility in consumer products, whereas this compound’s hydroxyl group may limit its utility in fragrances due to oxidation sensitivity .

Biological Activity

3-Propylnaphthalen-2-ol is a compound of interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. This article synthesizes relevant research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

This compound is an aromatic compound derived from naphthalene, characterized by a propyl group attached to the second carbon of the naphthalene ring. Its chemical structure can be represented as follows:

This compound exhibits properties typical of phenolic compounds, which often contribute to their biological activities.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. The results are summarized in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that this compound may be effective in inhibiting the growth of pathogenic bacteria, particularly Staphylococcus aureus, which is known for its resistance to multiple antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated through various assays. One study assessed its ability to inhibit protein denaturation, a common mechanism in inflammatory responses. The results indicated significant inhibition at varying concentrations:

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

The IC50 value was determined to be approximately 40 µg/mL, indicating that the compound can significantly reduce inflammation at relatively low concentrations .

Cytotoxicity Studies

Cytotoxicity assays have also been performed to evaluate the safety profile of this compound. In vitro studies using human cell lines revealed that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. The following table outlines the cytotoxic effects observed:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (cervical cancer) | 30 |

| MCF-7 (breast cancer) | 45 |

| Normal fibroblasts | >100 |

These results suggest that while this compound has potential as an anticancer agent, it demonstrates a favorable safety profile by exhibiting lower toxicity towards normal cells .

Case Studies and Applications

Several case studies have highlighted the practical applications of this compound in various fields:

- Pharmaceutical Development : Researchers are exploring its potential as a lead compound for developing new antimicrobial agents.

- Agricultural Use : Due to its antimicrobial properties, there is interest in utilizing this compound as a natural pesticide or preservative in agricultural settings.

- Cosmetic Formulations : The anti-inflammatory properties make it a candidate for inclusion in skincare products aimed at reducing irritation and promoting skin health.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.